(1-Butylsulfonylpiperidin-3-yl)-(4-phenylpiperazin-1-yl)methanone
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Overview
Description
(1-Butylsulfonylpiperidin-3-yl)-(4-phenylpiperazin-1-yl)methanone is a complex organic compound that features a piperidine and piperazine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Butylsulfonylpiperidin-3-yl)-(4-phenylpiperazin-1-yl)methanone typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and piperazine intermediates, followed by their functionalization and coupling.
Preparation of Piperidine Intermediate: The piperidine ring can be synthesized through the cyclization of amino alcohols using reagents like thionyl chloride (SOCl₂) or through the N-heterocyclization of primary amines with diols catalyzed by a Cp*Ir complex.
Preparation of Piperazine Intermediate: Piperazine derivatives can be synthesized via the reaction of diethylenetriamine with appropriate alkylating agents.
Coupling Reaction: The final step involves the coupling of the piperidine and piperazine intermediates under conditions that promote the formation of the methanone linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(1-Butylsulfonylpiperidin-3-yl)-(4-phenylpiperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carbonyl group in the methanone linkage can be reduced to form alcohol derivatives.
Substitution: The piperidine and piperazine rings can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted piperidine or piperazine derivatives.
Scientific Research Applications
(1-Butylsulfonylpiperidin-3-yl)-(4-phenylpiperazin-1-yl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of (1-Butylsulfonylpiperidin-3-yl)-(4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (1-(Methylsulfonyl)piperidin-3-yl)methanamine
- (1-(Butylsulfonyl)piperidin-3-yl)methanamine hydrochloride
Uniqueness
(1-Butylsulfonylpiperidin-3-yl)-(4-phenylpiperazin-1-yl)methanone is unique due to its specific combination of piperidine and piperazine rings, along with the butylsulfonyl and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications .
Properties
IUPAC Name |
(1-butylsulfonylpiperidin-3-yl)-(4-phenylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3S/c1-2-3-16-27(25,26)23-11-7-8-18(17-23)20(24)22-14-12-21(13-15-22)19-9-5-4-6-10-19/h4-6,9-10,18H,2-3,7-8,11-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYAPXWPWDPENGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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